Tetraethyl butane-1,4-diylbis(phosphonate)
Overview
Description
Tetraethyl butane-1,4-diylbis(phosphonate) is an alkyl chain-based PROTAC linker . It has the molecular formula C12H28O6P2 .
Synthesis Analysis
This compound is used in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .Molecular Structure Analysis
The molecular weight of Tetraethyl butane-1,4-diylbis(phosphonate) is 330.29 . The SMILES representation of its structure is O=P(OCC)(OCC)CCCCP(OCC)(OCC)=O .Chemical Reactions Analysis
As a PROTAC linker, Tetraethyl butane-1,4-diylbis(phosphonate) is involved in the formation of PROTACs . These molecules exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Physical And Chemical Properties Analysis
Tetraethyl butane-1,4-diylbis(phosphonate) has a molecular weight of 330.29 and a molecular formula of C12H28O6P2 .Scientific Research Applications
Application 1: Free-Radical Polymerization
- Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is used in the free-radical polymerization process. This compound, a 1,3-butadiene derivative, contains two diethyl phosphonate functions in a molecule .
- Methods of Application or Experimental Procedures: The polymerization was performed in benzene at 60°C for 21 hours using 1 mol% of 2,2′-azobisisobutyronitrile as an initiator .
- Results or Outcomes: A sticky polymer was obtained in 70% yield without forming gel. The number average molecular weight of the polymer obtained was estimated to be 69,000 by SEC based on polystyrene calibration using N,N-dimethylformamide as an eluent . The rate of polymerization was found to be proportional to 0.5 and 1.5 power of the initiator and the monomer concentration, respectively . The overall activation energy of polymerization was determined to be 91.4 kJ/mol .
Application 2: PROTAC Linker
- Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is used as an alkyl chain-based PROTAC (PROteolysis TArgeting Chimeras) linker in the synthesis of PROTACs .
- Methods of Application or Experimental Procedures: The compound is used to connect two different ligands in a PROTAC molecule. One ligand is for an E3 ubiquitin ligase and the other is for the target protein .
- Results or Outcomes: PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The use of Tetraethyl butane-1,4-diylbis(phosphonate) as a linker contributes to the effectiveness of this process .
Application 3: Bio-conjugation
- Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate) is a non-cleavable linker for bio-conjugation .
- Methods of Application or Experimental Procedures: This compound contains a COOR/Ester group and is used to link biomolecules in bio-conjugation processes .
- Results or Outcomes: The use of Tetraethyl butane-1,4-diylbis(phosphonate) as a linker in bio-conjugation allows for the creation of complex biomolecules for various research applications .
Application 4: Free-Radical Polymerization
- Summary of the Application: Tetraethyl butane-1,4-diylbis(phosphonate), a 1,3-butadiene derivative, is used in the free-radical polymerization process .
- Methods of Application or Experimental Procedures: The polymerization was performed in benzene at 60°C for 21 hours using 1 mol% of 2,2′-azobisisobutyronitrile as an initiator .
- Results or Outcomes: A sticky polymer was obtained in 70% yield without forming gel. The number average molecular weight of the polymer obtained was estimated to be 69,000 by SEC based on polystyrene calibration using N,N-dimethylformamide as an eluent . The rate of polymerization was found to be proportional to 0.5 and 1.5 power of the initiator and the monomer concentration, respectively . The overall activation energy of polymerization was determined to be 91.4 kJ/mol .
Future Directions
properties
IUPAC Name |
1,4-bis(diethoxyphosphoryl)butane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28O6P2/c1-5-15-19(13,16-6-2)11-9-10-12-20(14,17-7-3)18-8-4/h5-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODFSBORIZJBLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCP(=O)(OCC)OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28O6P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20992716 | |
Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl butane-1,4-diylbis(phosphonate) | |
CAS RN |
7203-67-0 | |
Record name | Tetraethyl butane-1,4-diylbis(phosphonate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20992716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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